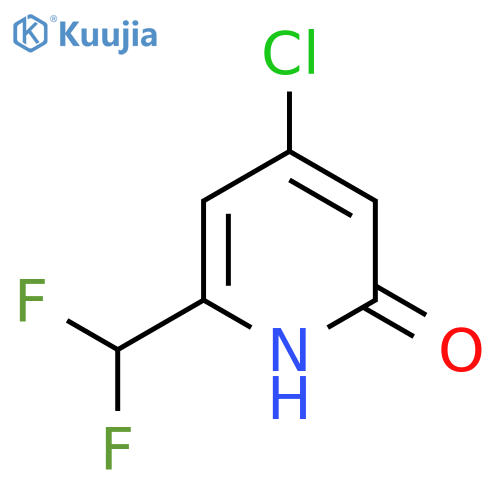Cas no 1805194-46-0 (4-Chloro-2-(difluoromethyl)-6-hydroxypyridine)

1805194-46-0 structure
商品名:4-Chloro-2-(difluoromethyl)-6-hydroxypyridine
CAS番号:1805194-46-0
MF:C6H4ClF2NO
メガワット:179.551867485046
CID:4918952
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-(difluoromethyl)-6-hydroxypyridine
-
- インチ: 1S/C6H4ClF2NO/c7-3-1-4(6(8)9)10-5(11)2-3/h1-2,6H,(H,10,11)
- InChIKey: RAYDWUWERXFJTC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(NC(C(F)F)=C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 247
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 29.1
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003392-500mg |
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine |
1805194-46-0 | 97% | 500mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A024003392-250mg |
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine |
1805194-46-0 | 97% | 250mg |
$686.80 | 2022-04-01 | |
| Alichem | A024003392-1g |
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine |
1805194-46-0 | 97% | 1g |
$1,612.80 | 2022-04-01 |
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
1805194-46-0 (4-Chloro-2-(difluoromethyl)-6-hydroxypyridine) 関連製品
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
